molecular formula C20H19FN2O2S2 B2706220 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922933-22-0

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2706220
CAS No.: 922933-22-0
M. Wt: 402.5
InChI Key: PFULDONMBNVYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic organic compound that features a thiazole ring substituted with a fluorophenyl group and a butanamide chain linked to a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.

    Thioether Formation: The next step involves the formation of the thioether linkage. This is done by reacting 4-methoxythiophenol with 4-bromobutanoyl chloride in the presence of a base like triethylamine to yield 4-((4-methoxyphenyl)thio)butanoyl chloride.

    Amide Bond Formation: Finally, the thiazole derivative is coupled with the thioether derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring and the fluorophenyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its structural features might also make it useful in the design of novel catalysts or as a component in specialty polymers.

Mechanism of Action

The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiazole ring could facilitate binding to active sites, while the fluorophenyl and methoxyphenyl groups might enhance interactions through hydrophobic or electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((4-methoxy

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-25-16-8-10-17(11-9-16)26-12-2-3-19(24)23-20-22-18(13-27-20)14-4-6-15(21)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULDONMBNVYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.